molecular formula C16H16N6O2S B5618313 1-methyl-3-{[3-methyl-1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione

1-methyl-3-{[3-methyl-1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione

Cat. No. B5618313
M. Wt: 356.4 g/mol
InChI Key: RPDLNCVAKGLIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones involves strategic reactions incorporating various functionalities into the core structure. Notably, the synthesis of novel tricyclic ring systems derived from benzazepines showcases the complexity and innovation in creating these compounds. For instance, one method employs an unusual Stiles reaction, while another uses base and oxalyl chloride to achieve the desired structures (Gallaschun & Schnur, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated through various analytical techniques. X-ray crystallography, for example, has revealed insights into the arrangement and conformation of these molecules, highlighting the planarity and conjugation within their structure, which significantly impacts their reactivity and interactions (Afshar et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving imidazolidine-2,4-diones are diverse, ranging from their formation reactions to their interactions with other chemical entities. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, demonstrating the compounds' reactivity and potential for further chemical modifications (Shimizu, Hayashi, & Teramura, 1986).

properties

IUPAC Name

1-methyl-3-[[5-methyl-2-(2-methyl-1,3-benzothiazol-6-yl)-1,2,4-triazol-3-yl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-9-17-14(7-21-15(23)8-20(3)16(21)24)22(19-9)11-4-5-12-13(6-11)25-10(2)18-12/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDLNCVAKGLIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CN2C(=O)CN(C2=O)C)C3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-{[3-methyl-1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.